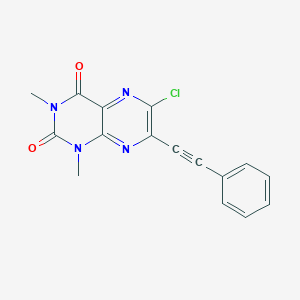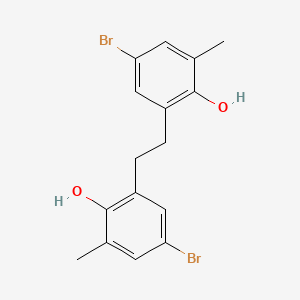
2,2'-(Ethane-1,2-diyl)bis(4-bromo-6-methylphenol)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-(Ethane-1,2-diyl)bis(4-bromo-6-methylphenol) is an organic compound characterized by the presence of two bromine atoms and two methyl groups attached to a phenolic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Ethane-1,2-diyl)bis(4-bromo-6-methylphenol) typically involves the reaction of 4-bromo-6-methylphenol with ethylene dibromide under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction conditions include maintaining a temperature range of 60-80°C and stirring the mixture for several hours to ensure complete reaction.
Industrial Production Methods
On an industrial scale, the production of 2,2’-(Ethane-1,2-diyl)bis(4-bromo-6-methylphenol) involves similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are employed to achieve high-quality products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2,2’-(Ethane-1,2-diyl)bis(4-bromo-6-methylphenol) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of corresponding alcohols.
Substitution: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium at room temperature.
Reduction: Sodium borohydride in methanol at 0-5°C.
Substitution: Sodium methoxide in methanol at reflux temperature.
Major Products Formed
Oxidation: Quinones
Reduction: Alcohols
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
2,2’-(Ethane-1,2-diyl)bis(4-bromo-6-methylphenol) has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as an antimicrobial agent due to its phenolic structure.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,2’-(Ethane-1,2-diyl)bis(4-bromo-6-methylphenol) involves its interaction with molecular targets through its phenolic and bromine functional groups. The compound can form hydrogen bonds and halogen bonds with biological molecules, leading to alterations in their structure and function. These interactions can affect various biochemical pathways, contributing to the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- 2,2’-(Ethane-1,2-diyl)bis(4-methylphenol)
- 2,2’-(Ethane-1,2-diyl)bis(4-chloro-6-methylphenol)
- 2,2’-(Ethane-1,2-diyl)bis(4-fluoro-6-methylphenol)
Uniqueness
2,2’-(Ethane-1,2-diyl)bis(4-bromo-6-methylphenol) is unique due to the presence of bromine atoms, which impart distinct chemical reactivity and biological activity compared to its analogs. The bromine atoms enhance the compound’s ability to participate in halogen bonding and increase its overall molecular weight, influencing its physical and chemical properties.
Properties
CAS No. |
650601-30-2 |
|---|---|
Molecular Formula |
C16H16Br2O2 |
Molecular Weight |
400.10 g/mol |
IUPAC Name |
4-bromo-2-[2-(5-bromo-2-hydroxy-3-methylphenyl)ethyl]-6-methylphenol |
InChI |
InChI=1S/C16H16Br2O2/c1-9-5-13(17)7-11(15(9)19)3-4-12-8-14(18)6-10(2)16(12)20/h5-8,19-20H,3-4H2,1-2H3 |
InChI Key |
WFANNOCRROQJDW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1O)CCC2=C(C(=CC(=C2)Br)C)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



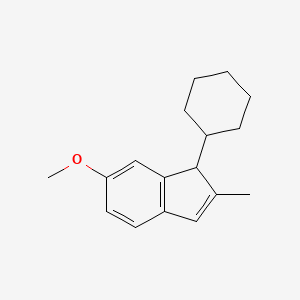
![4-Thiazoleacetic acid, 2-[(4-hydroxyphenyl)amino]-](/img/structure/B12611734.png)
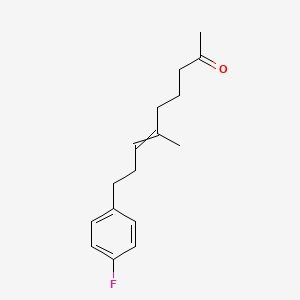
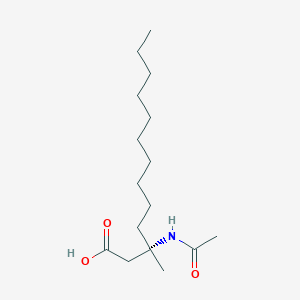
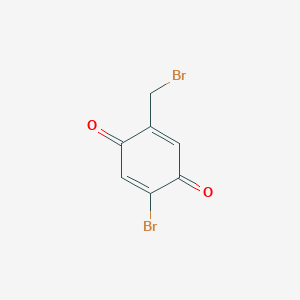
![5-Hydroxy-4-[tri(propan-2-yl)silyl]pentanenitrile](/img/structure/B12611756.png)
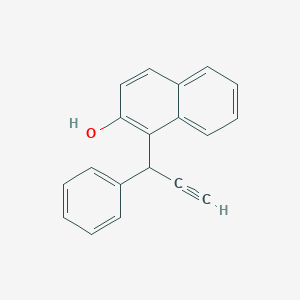
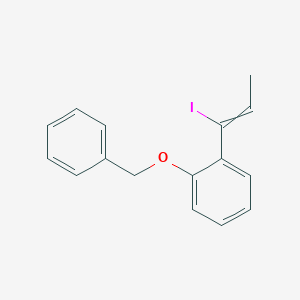

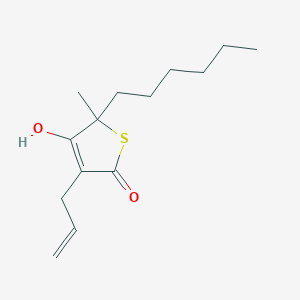
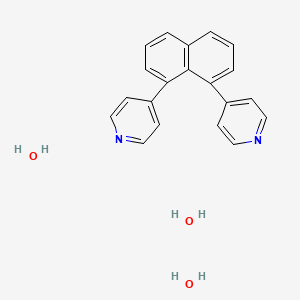
![{5-[([1,1'-Biphenyl]-4-yl)oxy]pentyl}(triphenyl)stannane](/img/structure/B12611797.png)
